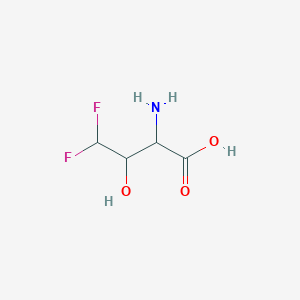

2-Amino-4,4-difluoro-3-hydroxybutanoic acid

Description

Properties

CAS No. |

1251923-86-0 |

|---|---|

Molecular Formula |

C4H7F2NO3 |

Molecular Weight |

155.10 g/mol |

IUPAC Name |

2-amino-4,4-difluoro-3-hydroxybutanoic acid |

InChI |

InChI=1S/C4H7F2NO3/c5-3(6)2(8)1(7)4(9)10/h1-3,8H,7H2,(H,9,10) |

InChI Key |

JAOZCNCICCFCIX-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)O)N)(C(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound primarily involves alkylation strategies using glycine derivatives and fluorinated alkyl halides. A widely employed approach is the alkylation of a glycine Schiff base with a fluorinated alkyl halide under basic conditions. This method allows for the introduction of the difluoromethyl group at the 4-position while maintaining the stereochemistry at the amino and hydroxyl-bearing carbons. The alkylated intermediate is subsequently hydrolyzed to yield the target amino acid.

A notable industrially relevant method involves the formation of a nickel(II) complex with the glycine Schiff base. This complex undergoes alkylation with the fluorinated alkyl halide, followed by hydrolysis to release the this compound. This route is advantageous due to its scalability and the ability to recycle the chiral auxiliary, which enhances cost-efficiency and environmental sustainability.

Biocatalytic and Enzymatic Approaches

Recent advances have demonstrated the use of biocatalysis for the stereoselective synthesis of related hydroxy amino acids. Enzymatic cascades combining aldolases and transaminases have been successfully applied to synthesize 2-amino-4-hydroxybutanoic acid with high enantiomeric excess and yield. Although these studies primarily focus on non-fluorinated analogs, the principles are extendable to fluorinated derivatives through enzyme engineering and directed evolution.

For example, the enzyme UstD, a decarboxylative aldolase, has been evolved to catalyze the formation of γ-hydroxy amino acids with high stereoselectivity. Directed evolution and computational enzyme design have enhanced its activity and substrate scope, enabling gram-scale synthesis of bioactive γ-hydroxy amino acids. This biocatalytic approach offers a green alternative to traditional chemical synthesis, potentially applicable to this compound synthesis by adapting the enzyme's substrate specificity.

Summary Table of Preparation Methods

Detailed Analysis of Chemical Synthetic Routes

Alkylation of Glycine Schiff Base

- Procedure: The glycine Schiff base is prepared by condensation of glycine with an aldehyde or ketone to form an imine. Under basic conditions, this intermediate undergoes nucleophilic substitution with a fluorinated alkyl halide (e.g., 4,4-difluorobutyl halide).

- Reaction Conditions: Typically performed in polar aprotic solvents with bases such as sodium hydride or potassium tert-butoxide to promote alkylation.

- Hydrolysis: Post-alkylation, acidic or basic hydrolysis cleaves the Schiff base, releasing the free amino acid.

- Stereochemical Outcome: The use of chiral auxiliaries or chiral catalysts ensures the formation of the (2S,3R)-stereoisomer, critical for biological activity.

Ni(II) Complex-Mediated Alkylation

- Complex Formation: Glycine Schiff base is coordinated with Ni(II) ions to form a stable complex that enhances stereochemical control.

- Alkylation: The Ni(II) complex undergoes alkylation with a fluorinated alkyl halide under basic conditions.

- Hydrolysis and Auxiliary Recovery: The complex is hydrolyzed to release the amino acid, and the chiral auxiliary is recovered for reuse.

- Scalability: This method is suitable for large-scale synthesis, producing over 300 g batches reliably, as demonstrated for related fluorinated amino acids.

Biocatalytic Synthesis Insights

- Enzymatic Cascade: The combination of pyruvate aldolase and pyridoxal phosphate-dependent transaminase enables one-pot synthesis of hydroxy amino acids with high enantiomeric excess (>99%) and yields (>86%).

- Substrate Tolerance: Aldolases tolerate high concentrations of formaldehyde, facilitating efficient carbon-carbon bond formation.

- Directed Evolution: Enhances enzyme activity and substrate scope, potentially adaptable for fluorinated substrates.

- Reaction Conditions: Mild aqueous conditions, room temperature, and environmentally benign reagents.

Reaction Conditions and Reagents Summary

| Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Alkylation | Fluorinated alkyl halide, base (NaH, KOtBu) | Introduction of difluoromethyl group |

| Hydrolysis | Acidic or basic aqueous conditions | Cleavage of Schiff base, release of amino acid |

| Ni(II) Complex Formation | Ni(II) salts, glycine Schiff base | Enhanced stereochemical control |

| Biocatalysis | Aldolase, transaminase, formaldehyde, alanine | Stereoselective synthesis of hydroxy amino acids |

Research Findings and Applications

- The fluorine atoms at the 4-position impart unique electronic and steric properties that influence the compound's reactivity and biological interactions.

- The hydroxyl group at the 3-position allows for further chemical modifications, including oxidation and substitution reactions.

- The stereochemical purity achieved through these synthetic methods is crucial for the compound's efficacy in enzyme inhibition and protein engineering applications.

- The Ni(II) complex method is preferred for industrial-scale synthesis due to its efficiency and chiral auxiliary recyclability.

- Biocatalytic methods represent a promising future direction for greener and more selective synthesis routes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,4-difluoro-3-hydroxybutanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-amino-4,4-difluoro-3-oxobutanoic acid, while reduction of the amino group can produce 2-amino-4,4-difluoro-3-hydroxybutane.

Scientific Research Applications

2-Amino-4,4-difluoro-3-hydroxybutanoic acid has a wide range of applications in scientific research:

Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

Mechanism of Action

The mechanism by which 2-Amino-4,4-difluoro-3-hydroxybutanoic acid exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound can inhibit enzyme activity by mimicking the natural substrate and binding to the active site, preventing the actual substrate from binding .

Comparison with Similar Compounds

Structural and Functional Analogues

Fluorinated Amino Acids

(S)-2-Amino-4,4,4-trifluorobutanoic Acid

- Structure : Differs by replacing one hydrogen at C4 with a third fluorine atom.

- Properties : Increased electronegativity and steric bulk compared to the difluoro analogue. The trifluoro substitution enhances metabolic stability but may reduce solubility in aqueous systems.

- Applications : Used in enzyme inhibition studies due to its strong electron-withdrawing effects .

(RS)-2-Amino-2-methyl-3,3,3-trifluoropropanoic Acid

- Structure : Branched methyl group at C2 and trifluoro substitution at C3.

- Properties : The methyl group introduces steric hindrance, while trifluoromethylation enhances lipophilicity. This compound is utilized in probing protein-ligand interactions in hydrophobic environments .

(S)-2-Amino-4,4-difluorobutanoic Acid

Hydroxy-Containing Amino Acids

(2S,3R)-2-Amino-3-hydroxybutanoic Acid (Threonine Analog)

Table 1: Comparative Analysis of Fluorinated Amino Acids

Key Observations:

Fluorine Substitution : The difluoro substitution in the target compound balances electronegativity and steric effects, enabling selective interactions in enzymatic systems without excessive hydrophobicity .

Hydroxyl Group : The C3 hydroxyl group distinguishes it from purely fluorinated analogues, allowing dual functionality (hydrogen bonding and electronic modulation) in bioconjugation .

Biological Activity: While pyrimidine derivatives like 5-fluoro-2-amino-4,6-dichloropyrimidine exhibit nitric oxide (NO) inhibitory activity (IC₅₀ = 2 μM) , the target compound’s applications are primarily in synthetic biology rather than direct pharmacological modulation.

Biological Activity

Introduction

2-Amino-4,4-difluoro-3-hydroxybutanoic acid, also known as (2S,3R)-2-amino-4,4-difluoro-3-hydroxybutanoic acid, is a non-proteinogenic amino acid that has garnered significant attention in biochemical and pharmacological research due to its unique structural characteristics. The presence of two fluorine atoms at the 4-position and a hydroxyl group at the 3-position enhances its biological activity, particularly in enzyme inhibition and protein modification.

- Molecular Formula : C4H8F2N1O3

- Molecular Weight : Approximately 155.10 g/mol

- Structure : The compound features a central carbon atom bonded to an amino group (), a carboxylic acid group (), a hydroxyl group (), and two fluorine atoms.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, which can alter their activity and influence metabolic pathways. The fluorine substituents enhance binding affinity to enzyme active sites, potentially leading to therapeutic applications in drug development.

- Protein Modification : The compound's unique structure allows it to interact with proteins, potentially modifying their function. This property is particularly relevant in the study of protein dynamics and interactions within cellular environments .

- Therapeutic Potential : Due to its ability to inhibit enzymes involved in critical metabolic pathways, this compound may serve as a lead for developing new pharmacological agents targeting diseases associated with enzyme dysfunctions.

The mechanism by which this compound exerts its effects involves:

- Binding Interactions : The fluorine atoms increase the compound's stability and binding affinity to various biological targets, enhancing its potential as an inhibitor of enzyme activity.

- Alteration of Metabolic Pathways : By inhibiting specific enzymes, the compound can disrupt normal metabolic processes, which may be beneficial in treating conditions such as cancer or metabolic disorders .

Comparative Analysis

To understand the unique properties of this compound better, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-3-hydroxybutanoic acid | C4H9NO3 | Lacks fluorine substituents |

| 2-Amino-4-fluorobutanoic acid | C4H8FNO2 | Contains one fluorine atom |

| 2-Amino-3-methylbutanoic acid | C5H11NO2 | Methyl group instead of fluorine |

| 4-Fluorothreonine | C4H8FNO3 | Similar hydroxyl group but different fluorination |

This table highlights how the presence of two fluorine atoms and a hydroxyl group in this compound distinguishes it from its analogs, affecting both its chemical reactivity and biological activity .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Enzyme Inhibition Studies : Research demonstrates that this compound significantly inhibits specific enzymes involved in metabolic pathways. For instance, studies have shown it can inhibit kynureninase with a Ki value indicating high potency .

- Pharmacological Applications : Investigations into the therapeutic potential of this compound reveal its applicability in drug development aimed at treating metabolic disorders. Its ability to modify protein interactions suggests it could play a role in designing targeted therapies for diseases like cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.